REACTION_CXSMILES
|
[Zr:1].[P:2](=[O:6])([OH:5])([OH:4])[OH:3]>>[P:2](=[O:3])([OH:6])([OH:5])[OH:4].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[Zr+4:1].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[Zr+4:1].[Zr+4:1] |f:3.4.5.6.7.8.9|
|
Name
|
zirconium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zr]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Zr+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Zr+4].[Zr+4]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Zr:1].[P:2](=[O:6])([OH:5])([OH:4])[OH:3]>>[P:2](=[O:3])([OH:6])([OH:5])[OH:4].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[Zr+4:1].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[Zr+4:1].[Zr+4:1] |f:3.4.5.6.7.8.9|
|
Name
|
zirconium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zr]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
phosphoric acid
|
Type
|
product
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
zirconium phosphate
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Zr+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Zr+4].[Zr+4]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Zr:1].[P:2](=[O:6])([OH:5])([OH:4])[OH:3]>>[P:2](=[O:3])([OH:6])([OH:5])[OH:4].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[Zr+4:1].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[Zr+4:1].[Zr+4:1] |f:3.4.5.6.7.8.9|
|
Name
|
zirconium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zr]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Zr+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Zr+4].[Zr+4]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |